molecular formula C10H14N2O2 B1407899 3-Amino-5-isopropoxybenzamide CAS No. 1369941-62-7

3-Amino-5-isopropoxybenzamide

Cat. No.: B1407899
CAS No.: 1369941-62-7
M. Wt: 194.23 g/mol
InChI Key: LSIWXWMOVMEDFU-UHFFFAOYSA-N
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Scientific Research Applications

3-Amino-5-isopropoxybenzamide has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Amino-5-isopropoxybenzamide can be achieved through various synthetic routes. One common method involves the reaction of 3-nitro-5-isopropoxybenzoic acid with ammonia, followed by reduction of the nitro group to an amino group . The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-isopropoxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Amino-5-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylisoxazole: Similar in structure but contains a methyl group instead of an isopropoxy group.

    3-Amino-5-isopropylbenzamide: Similar but lacks the oxygen atom in the isopropoxy group.

    3-Amino-5-ethoxybenzamide: Contains an ethoxy group instead of an isopropoxy group.

Uniqueness

3-Amino-5-isopropoxybenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxy group, in particular, influences its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-amino-5-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,11H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIWXWMOVMEDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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